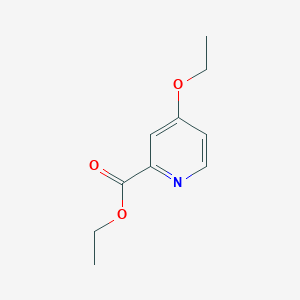

Ethyl 4-ethoxypicolinate

Description

Nomenclature and Chemical Identification within Scholarly Contexts

The precise identification of chemical compounds is paramount in academic research to ensure the reproducibility and accuracy of experimental work.

Ethyl 4-ethoxypicolinate is the commonly accepted name for this compound. Systematically, it is referred to as ethyl 4-ethoxypyridine-2-carboxylate. Another synonym found in chemical literature is 4-Ethoxy-picolinsaeure-aethylester. molecularinfo.com

| Nomenclature Type | Name |

| Common Name | This compound |

| Systematic Name | ethyl 4-ethoxypyridine-2-carboxylate |

| Synonym | 4-Ethoxy-picolinsaeure-aethylester |

| Synonym | I02-2589 |

| Synonym | 2-Pyridinecarboxylic acid, 4-ethoxy-, ethyl ester |

The CAS Registry Number for this compound is 71777-70-3. molecularinfo.com The Chemical Abstracts Service, a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. This system provides an unambiguous way to identify a chemical substance when there are many possible systematic, generic, or trivial names. A CAS number is a crucial tool for researchers, allowing them to locate and retrieve information about a specific substance across different databases and publications with certainty.

| Identifier | Value |

| CAS Registry Number | 71777-70-3 |

| Molecular Formula | C10H13NO3 |

Historical Perspectives on the Synthesis and Derivatization of Pyridine (B92270) Esters

The synthesis of pyridine derivatives has been a cornerstone of heterocyclic chemistry for over a century. researchgate.net The foundational methods for creating the pyridine ring, such as the Hantzsch pyridine synthesis developed in 1882, traditionally involved the condensation of carbonyl compounds and amines. mdpi.combeilstein-journals.org These classical approaches laid the groundwork for the synthesis of a vast array of functionalized pyridines. beilstein-journals.org

Over the past few decades, significant advancements have been made in the direct functionalization of the pyridine ring. beilstein-journals.org Challenges such as regioselectivity in C-H functionalization have been a major focus. nih.gov Historically, achieving substitution at a specific position, like the C-4 position, often required the use of pre-functionalized starting materials to avoid mixtures of isomers. nih.gov

Modern synthetic strategies have increasingly employed transition-metal catalysis and other novel methodologies to achieve more efficient and selective derivatization of pyridine rings, including the introduction of various functional groups to create pyridine esters like this compound. researchgate.net These advancements have expanded the toolbox available to chemists for creating complex pyridine-containing molecules.

Current Status and Future Directions in this compound Research

Current research involving this compound demonstrates its utility as an intermediate in the synthesis of compounds with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of molecules designed to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), which are implicated in various inflammatory conditions. google.com

The derivatization of this compound allows for the systematic exploration of structure-activity relationships. For example, its ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified. google.com This flexibility makes it a valuable scaffold for developing new chemical entities.

Future research will likely continue to leverage this compound as a key building block in medicinal chemistry programs. Its structure is well-suited for the synthesis of analogues of biologically active compounds. The ongoing development of more sophisticated synthetic methods will undoubtedly facilitate the creation of even more complex and diverse molecules derived from this pyridine ester, paving the way for new discoveries in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-ethoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-8-5-6-11-9(7-8)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXADWCGSBYCDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678745 | |

| Record name | Ethyl 4-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-70-3 | |

| Record name | Ethyl 4-ethoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Ethoxypicolinate

Esterification Reactions in Picolinate (B1231196) Synthesis

Esterification is a fundamental reaction in organic chemistry for the formation of esters. athabascau.ca In the context of ethyl 4-ethoxypicolinate synthesis, this can theoretically be approached through direct esterification of the corresponding carboxylic acid or via transesterification from another ester.

Direct Esterification of 4-Ethoxypicolinic Acid

The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is a classic and widely used method. wikipedia.orgchemguide.co.uk This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed, or a large excess of the alcohol is used. masterorganicchemistry.comfiveable.me

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.comjk-sci.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product. byjus.com

While this method is theoretically applicable to the synthesis of this compound from 4-ethoxypicolinic acid and ethanol (B145695), documented synthetic routes for this specific compound frequently start from more readily available halogenated precursors rather than 4-ethoxypicolinic acid itself.

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction is also typically catalyzed by an acid or a base. For the synthesis of this compound, this would involve reacting a different ester of 4-ethoxypicolinic acid (for example, mthis compound) with an excess of ethanol.

The reaction equilibrium is driven towards the desired product by using a large excess of the new alcohol (ethanol) or by removing the alcohol byproduct (e.g., methanol) from the reaction mixture. While a viable synthetic strategy, specific examples detailing the transesterification to produce this compound are not as commonly reported as methods starting from halogenated pyridines.

Synthesis from Halogenated Pyridine (B92270) Precursors

A more prevalent strategy for synthesizing this compound involves starting with halogenated pyridine derivatives. These methods are advantageous as the halogen atom serves as a good leaving group for nucleophilic substitution by an ethoxide, while the carboxyl or nitrile group can be converted to the desired ethyl ester.

Synthesis from 4-Chloropicolinic Acid via Esterification

A documented route involves the reaction of 4-chloropicolinic acid with ethanol in the presence of an acid catalyst. In this one-pot reaction, two key transformations occur: the Fischer esterification of the carboxylic acid group and the nucleophilic aromatic substitution of the chlorine atom at the 4-position by an ethoxy group from the ethanol solvent.

One specific method involves heating a solution of 4-chloropicolinic acid and sulfuric acid in ethanol. The reaction mixture is heated to reflux for an extended period to ensure both the esterification and the etherification proceed to completion.

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Chloropicolinic Acid | Sulfuric Acid (H₂SO₄) | Ethanol (EtOH) | Reflux (approx. 78°C) | 48 hours | 93% |

Synthesis from 4-Chloropicolinonitrile

An alternative synthesis starts from 4-chloropicolinonitrile. This method leverages the reactivity of the nitrile group, which can be converted into an ethyl ester, and the chloro group, which is substituted by an ethoxy group.

In a typical procedure, 4-chloropicolinonitrile is treated with a saturated solution of hydrogen chloride (HCl) in ethanol and heated. google.com This reaction condition facilitates a Pinner reaction, where the nitrile is converted into an imidate hydrochloride, which is then hydrolyzed and esterified to the ethyl ester upon workup. Simultaneously, the chloro group is displaced by ethoxide. The reaction is stirred at an elevated temperature for a prolonged period to drive the conversion. google.com

| Reactant | Reagents | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| 4-Chloropicolinonitrile | Saturated HCl | Ethanol (EtOH) | 80°C | 2 days | google.com |

Role of Solvents and Catalysts in Pyridine Ester Formation

In the syntheses starting from halogenated precursors, the choice of solvent and catalyst is crucial for the reaction's success.

Solvents : In both methods described above, ethanol serves a dual purpose. It acts as the primary solvent for the reaction and also as a reagent, providing the ethyl group for the ester and the ethoxy group that displaces the chlorine atom. google.com In the workup phase for the synthesis from 4-chloropicolinonitrile, dichloromethane (DCM) is used as an extraction solvent to isolate the product from the aqueous layer. google.com

Novel and Emerging Synthetic Pathways

The synthesis of picolinate derivatives, including this compound, is increasingly benefiting from advanced technologies that offer significant improvements over traditional batch methods. These emerging pathways focus on enhancing reaction speed, control, and scalability.

Microwave-Assisted Synthesis Techniques for Picolinate Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a simple and efficient alternative to conventional heating methods. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. foliamedica.bgmdpi.com The advantages of this approach include not only speed but also often higher product yields and the ability to perform reactions under solvent-free conditions, contributing to a greener chemical process. mdpi.comresearchgate.net

For the synthesis of picolinate derivatives, a microwave-assisted approach could be applied to the esterification of 4-ethoxypicolinic acid or the etherification of a 4-hydroxypicolinate precursor. The direct and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional refluxing, leading to cleaner reactions with fewer byproducts. researchgate.net The progress of such reactions can be monitored using Thin-Layer Chromatography (TLC). foliamedica.bg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | Indirect, slow | Direct, rapid |

| Temperature Gradient | High, non-uniform | Minimal, uniform |

| Yield | Variable | Often higher |

| Side Reactions | More common | Less common |

| Environmental Impact | Higher (solvent use, energy) | Lower (potential for solvent-free) |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a continuous, automated system. nih.govmdpi.com In this methodology, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This technique offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, efficiency, and scalability. rsc.org

The synthesis of complex molecules and active pharmaceutical ingredients (APIs) increasingly utilizes flow chemistry due to its reproducibility and the ease of integrating multiple reaction steps without isolating intermediates. mdpi.comnih.gov For the production of this compound, a flow system could be designed to perform the etherification and esterification steps sequentially. This method is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time minimizes risks. rsc.org The combination of flow chemistry with other technologies like microwave heating or photochemistry further expands its synthetic capabilities. rsc.orgnih.gov

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product must be purified and its chemical identity and purity confirmed. A combination of chromatographic and spectroscopic techniques is essential for this process.

Chromatographic Methods for Compound Isolation

Chromatography is the cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org

Thin-Layer Chromatography (TLC): This is a rapid and simple method used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. rsc.orgscielo.br

Column Chromatography: This is a preparative technique used to separate the desired product from unreacted starting materials and byproducts. iipseries.org For a moderately polar compound like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., petroleum ether and ethyl acetate) as the mobile phase is a common choice. rsc.org

Flash Chromatography: An evolution of column chromatography, this technique uses pressure to speed up the flow of the mobile phase, significantly reducing purification time. scielo.brirejournals.com

High-Performance Liquid Chromatography (HPLC): HPLC is an analytical and preparative technique that offers high resolution and efficiency. irejournals.com It can be used to isolate highly pure compounds or to analyze the purity of the final product. scielo.br Both normal-phase and reverse-phase HPLC can be employed, depending on the specific separation requirements. google.comgoogle.com

Table 2: Chromatographic Methods for Purification

| Method | Principle | Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer | Reaction monitoring, solvent system selection |

| Column Chromatography | Differential adsorption on a packed column | Preparative isolation and purification |

| Flash Chromatography | Pressurized column chromatography | Rapid preparative purification |

| High-Performance Liquid Chromatography (HPLC) | High-pressure, high-resolution separation | Final purity analysis, high-purity isolation |

Spectroscopic Confirmation (e.g., NMR, Mass Spectrometry)

Once a pure compound is isolated, its structure must be unequivocally confirmed using spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules. thermofisher.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound (C₁₀H₁₃NO₃), the ¹H NMR spectrum would show characteristic signals for the ethyl group of the ester (a quartet and a triplet), the ethoxy group (another quartet and triplet), and the protons on the substituted pyridine ring. rsc.org Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. rsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. copernicus.org For this compound, the expected molecular weight is 195.215 g/mol . molbase.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. rsc.org

Table 3: Expected Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, two sets of quartets and triplets. | Confirms the presence of the pyridine ring, an ethyl ester group, and an ethoxy group. |

| ¹³C NMR | Resonances in aromatic region, carbonyl region, and aliphatic region. | Confirms the carbon skeleton, including the pyridine ring, ester carbonyl, and sp³ carbons of the ethyl and ethoxy groups. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 195. | Confirms the molecular weight of the compound. |

Chemical Reactivity and Derivatization of Ethyl 4 Ethoxypicolinate

Reactions at the Ester Functional Group

The ester group in ethyl 4-ethoxypicolinate is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid derivatives. These reactions primarily involve the cleavage of the acyl-oxygen bond.

Hydrolysis to 4-Ethoxypicolinic Acid

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 4-ethoxypicolinic acid, can be achieved under either acidic or basic conditions. This reaction is a standard transformation for esters and is crucial for the synthesis of various derivatives of picolinic acid.

Under basic conditions, the reaction proceeds via a saponification mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide ion, which is a good leaving group, yields the carboxylate salt. Acidification of the reaction mixture then protonates the carboxylate to afford the free carboxylic acid.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, ethanol (B145695) is eliminated, and the carboxylic acid is formed.

Reaction Scheme for Hydrolysis: this compound + H₂O --(H⁺ or OH⁻)--> 4-Ethoxypicolinic Acid + Ethanol

Reactions Involving the Alkoxy Group at C-4

The ethoxy group at the C-4 position of the pyridine (B92270) ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. In pyridine derivatives, the C-2 and C-4 positions are electron-deficient and thus activated towards nucleophilic attack. This is because the nitrogen atom in the ring can stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com Consequently, the ethoxy group at C-4 can act as a leaving group when the molecule is treated with a suitable nucleophile.

The general mechanism for nucleophilic aromatic substitution at the C-4 position involves the attack of a nucleophile on the C-4 carbon, leading to the formation of a negatively charged intermediate. The aromaticity of the pyridine ring is temporarily broken in this step. The subsequent departure of the ethoxide leaving group restores the aromaticity and yields the C-4 substituted product. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Alkoxypyridine Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 4-Aminopyridine derivatives | Strong base, elevated temperatures | General SNAr |

| Thiolates | 4-Thioether pyridine derivatives | Base, polar aprotic solvent | General SNAr |

| Hydroxide | 4-Hydroxypyridine | Strong aqueous base, high temperature | General SNAr |

Note: This table represents generalized reactions for 4-alkoxypyridine systems, as specific examples for this compound are not extensively documented in the cited literature.

The reactivity of the ethoxy group as a leaving group is influenced by the reaction conditions, including the strength of the nucleophile and the temperature. Stronger nucleophiles and higher temperatures generally favor the substitution reaction.

Catalytic Transformations and Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not prevalent in the literature, the principles of these reactions can be applied to understand its potential reactivity. The C-4 position, if converted to a halide or triflate, would be an excellent substrate for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. libretexts.org If this compound were converted to Ethyl 4-chloropicolinate or a similar halide derivative, it could potentially undergo Suzuki-Miyaura coupling with various boronic acids to introduce new carbon-carbon bonds at the C-4 position. nih.govresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. mdpi.comorgsyn.org Similar to the Suzuki-Miyaura coupling, if the ethoxy group of this compound were replaced by a halogen, the resulting compound could be a substrate for Buchwald-Hartwig amination. This would allow for the introduction of a wide range of primary and secondary amines at the C-4 position. researchgate.net

Table 2: Potential Cross-Coupling Reactions of a Halogenated Ethyl 4-picolinate Derivative

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, phosphine (B1218219) ligand, base | Ethyl 4-aryl-picolinate |

| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst, phosphine ligand, base | Ethyl 4-amino-picolinate |

Note: This table illustrates potential applications of cross-coupling reactions to a hypothetical halogenated derivative of this compound, based on general principles of these reactions.

Rearrangement Reactions and Unusual Transformations

The pyridine ring system can undergo a variety of rearrangement reactions, often under photochemical or thermal conditions, or through the involvement of reactive intermediates. While specific rearrangement reactions of this compound are not well-documented, related pyridine derivatives are known to undergo skeletal rearrangements and rearrangements of their N-oxides.

Skeletal Rearrangements:

Recent research has demonstrated the possibility of "skeletal editing" of pyridine rings, where atom pairs within the ring are swapped to generate different aromatic systems. nih.govresearchgate.net For example, a C-N pair can be swapped for a C-C pair, transforming a pyridine into a benzene derivative. nih.govresearchgate.net Such transformations typically involve a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions. nih.gov Another reported skeletal rearrangement involves the light-induced ring expansion of pyridine derivatives to diazepines. thieme-connect.comresearchgate.net

Rearrangements of Pyridine N-Oxides:

Pyridine N-oxides, which can be synthesized from the corresponding pyridines, are known to undergo rearrangements. For instance, the Boekelheide reaction is the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines in the presence of acetic anhydride. wikipedia.org More generally, pyridine N-oxides can react with acetic anhydride to yield various substituted pyridines. acs.orgacs.org The thermal rearrangement of 2-allyloxypyridine N-oxide is another example, proceeding through sigmatropic shifts. arkat-usa.org

Photochemical Rearrangements:

Photochemical conditions can induce rearrangements in aromatic systems. baranlab.org While specific photochemical rearrangements of this compound have not been detailed, the general principles of photochemistry suggest that isomerization or other transformations could be possible upon UV irradiation.

Due to the lack of specific literature on rearrangement reactions of this compound, the potential for such transformations remains an area for further investigation.

Pharmacological and Biological Research Applications of Ethyl 4 Ethoxypicolinate and Its Derivatives

Modulation of Cellular Signaling Pathways

Impact on Calcium Release-Activated Calcium (CRAC) Channels

Ethyl 4-ethoxypicolinate has been identified as a constituent in the development of modulators for Calcium Release-Activated Calcium (CRAC) channels. google.com These channels are critical for the entry of calcium ions (Ca²⁺) into various cell types, a process known as store-operated calcium entry (SOCE). SOCE is a major pathway for intracellular Ca²⁺ influx in immune cells such as T cells, B cells, macrophages, and mast cells. google.com The regulation of intracellular calcium levels is fundamental to a vast array of cellular functions.

The activation of CRAC channels is a complex process orchestrated by two key proteins: Stromal Interaction Molecule 1 (STIM1) and Orai1. google.comthno.org STIM1 acts as a calcium sensor within the endoplasmic reticulum (ER), a major intracellular calcium store. thno.orgplos.org When calcium levels in the ER are depleted, STIM1 undergoes a conformational change, causing it to cluster and move to areas of the ER membrane that are in close proximity to the plasma membrane. thno.orge-enm.org

At these junctions, STIM1 interacts directly with Orai1, which is the pore-forming subunit of the CRAC channel located in the plasma membrane. google.comthno.orgplos.org This interaction between STIM1 and Orai1 triggers the opening of the CRAC channel, allowing a highly selective influx of Ca²⁺ into the cell. nih.govbiorxiv.org This influx is crucial for replenishing ER calcium stores and for initiating downstream signaling cascades that depend on sustained calcium signals. nih.gov

The calcium signaling mediated by CRAC channels is deeply intertwined with inflammatory responses. In immune cells, the sustained calcium influx through CRAC channels is essential for the activation of transcription factors that drive the production of various cytokines. nih.gov Cytokines are signaling proteins that play a pivotal role in orchestrating the immune response. mdpi.com They can be broadly categorized into pro-inflammatory and anti-inflammatory types. frontiersin.org

Pro-inflammatory cytokines, such as certain interleukins, are crucial for initiating an immune defense against pathogens. frontiersin.org However, their excessive or dysregulated production can lead to chronic inflammation and tissue damage. mdpi.comfrontiersin.org For instance, Ca²⁺ influx via CRAC channels is necessary for the production of Interleukin-2 (IL-2) in T cells, a key cytokine for T cell proliferation and differentiation. nih.gov The modulation of CRAC channels by compounds related to this compound could therefore influence the production of such inflammatory mediators. google.com

Given the critical role of CRAC channels in immune cell function and inflammation, their dysregulation has been implicated in the pathogenesis of several autoimmune disorders. google.com Conditions such as asthma, inflammatory bowel disease (IBD), and psoriasis are characterized by chronic inflammatory responses. nih.govnih.gov

Asthma: Research suggests that individuals with psoriasis, another immune-mediated inflammatory disease, have a higher susceptibility to asthma. nih.gov

Inflammatory Bowel Disease (IBD): There is a recognized association between IBD and psoriasis, with shared genetic and inflammatory pathways potentially contributing to their co-occurrence. nih.gov Studies have shown that patients with IBD are more likely to have other immune-mediated diseases.

Psoriasis: This chronic autoimmune disorder involves an inflammatory response primarily in the skin and joints. nih.gov It is considered a systemic disease that can be associated with other inflammatory conditions. nih.gov

The modulation of CRAC channel activity presents a potential therapeutic strategy for these disorders by aiming to control the aberrant immune responses. google.com The development of CRAC channel modulators, which includes derivatives synthesized using this compound, is therefore an active area of research. google.com

Inhibition of Protein Arginine Methyltransferases (PRMTs)

Derivatives of this compound have been utilized in the synthesis of inhibitors for Protein Arginine Methyltransferases (PRMTs). google.com PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins. google.com This post-translational modification, known as arginine methylation, plays a crucial role in regulating numerous cellular processes, including gene transcription, DNA repair, and signal transduction. google.comnih.gov

PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on its target proteins. This modification, particularly on histones, is often associated with the regulation of gene expression. thno.org The activity of PRMT5 can influence whether genes are transcriptionally active or silenced. google.com

Research has shown that PRMT5 is involved in the functional modulation of important regulatory proteins. google.com For example, PRMT5 can affect the stability and activity of the tumor suppressor protein p53. google.com Knockdown of PRMT5 has been observed to decrease p53 stabilization and basal levels. google.com Furthermore, PRMT5 is often found to be aberrantly expressed in a significant number of human cancers, suggesting its role as a pro-survival factor. google.com

The inhibition of PRMT5 can therefore alter gene expression programs within cells. For instance, inhibiting PRMT5 can lead to changes in alternative splicing of genes involved in cellular metabolism. nih.gov By developing inhibitors derived from scaffolds like this compound, researchers aim to modulate the activity of PRMT5 and thereby influence gene regulation in disease states. google.com

Interactive Data Tables

Table 1: Key Proteins in CRAC Channel Signaling

| Protein | Location | Function |

| STIM1 | Endoplasmic Reticulum (ER) | Senses ER calcium levels; activates Orai1 upon Ca²⁺ depletion. google.comthno.org |

| Orai1 | Plasma Membrane | Forms the pore of the CRAC channel for Ca²⁺ influx. google.comthno.org |

Table 2: PRMT5 and its Role in Gene Regulation

| Enzyme | Function | Impact on Gene Regulation |

| PRMT5 | Catalyzes symmetric dimethylation of arginine residues. | Modulates gene expression, in part by affecting histone marks and the function of regulatory proteins like p53. google.comthno.org |

Antiproliferative and Antitumor Investigations

Research into the antiproliferative and antitumor properties of compounds structurally related to this compound has yielded significant findings. These investigations explore the potential of various derivatives to inhibit cancer cell growth both in laboratory cell cultures and in living organisms.

The inhibitory effects of several ester-containing derivatives have been evaluated against various cancer cell lines. A notable example is the isothiocyanate derivative, ethyl 4-isothiocyanatobutanoate (E-4IB), which has demonstrated a dose-dependent inhibitory effect on the proliferation of HeLa (human cervical cancer) cells at concentrations between 0.1 and 1.0 mg/l. smolecule.com Similarly, a study on a β-elemene monosubstituted amine derivative showed significant in vitro antiproliferative activity against HeLa cells. mdpi.com Other research has focused on different classes of derivatives, such as those of kaempferide, which also showed more potent activity against HeLa cells than the standard chemotherapy agent cisplatin (B142131). frontiersin.org An ethyl benzoate (B1203000) derivative, ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, was found to have notable anticancer activity against human breast cancer (MCF7) cells. google.com

Table 1: In vitro Antiproliferative Activity of Selected Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Ethyl 4-isothiocyanatobutanoate (E-4IB) | HeLa | Dose-dependent inhibition of cell division. | smolecule.com |

| β-elemene Monosubstituted Amine Derivatives | HeLa | Significantly improved antiproliferative activity compared to parent compound. | mdpi.com |

| Kaempferide Mannich Base Derivatives | HeLa, HCC1954, SK-OV-3 | Several derivatives showed lower IC50 values (higher potency) than cisplatin. | frontiersin.org |

The anticancer potential of these derivatives has also been tested in animal models. Treatment with ethyl 4-isothiocyanatobutanoate (E-4IB) resulted in a significant growth inhibition of transplanted sarcoma cells in rats. smolecule.com Specifically, a 57% regression in tumor volume was recorded and persisted for at least 30 days after the treatment was completed. smolecule.com

Another study involving the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated considerable tumor growth inhibition in mice bearing Ehrlich ascites carcinoma (EAC). google.com At a dose of 1.00 mg/kg, the compound inhibited tumor cell growth by 58.98%, which is comparable to the 59.2% inhibition seen with cisplatin at the same dose. google.com This treatment led to a four-fold reduction in tumor weight compared to untreated mice and increased the mean survival time by over 83%. google.com

Table 2: In vivo Antitumor Efficacy of Selected Derivatives

| Compound | Animal Model | Tumor Type | Key Results | Reference |

|---|---|---|---|---|

| Ethyl 4-isothiocyanatobutanoate (E-4IB) | Rats | Sarcoma B77-RF | 57% regression in tumor volume. | smolecule.com |

Investigations into the mechanisms of action for these antiproliferative compounds suggest they interfere with the cancer cell cycle. For ethyl 4-isothiocyanatobutanoate (E-4IB), treatment leads to an accumulation of DNA within the cells. smolecule.com This suggests that the compound allows cells to synthesize DNA but prevents them from entering mitosis, causing cell death to occur in the late S or G2 phases of the cell cycle. smolecule.com

In a different study, β-elemene derivatives were found to arrest the cell cycle at the G1 phase. mdpi.com This was achieved by reducing the phosphorylation of the retinoblastoma protein (Rb) and decreasing the expression of the Cyclin D1 protein, both of which are crucial for progression through the G1 phase. mdpi.com

The collective findings from in vitro and in vivo studies strongly support the potential of certain ethyl ester derivatives as anticancer agents. The ability of ethyl 4-isothiocyanatobutanoate (E-4IB) to induce significant tumor regression in animal models led researchers to presume it is a potential anti-cancer drug, pending further studies to optimize its in vivo activity. smolecule.com Similarly, the potent anticancer activity and minimal host toxicity of the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex suggest it has the potential to be formulated as an effective chemotherapeutic agent, warranting further preclinical and clinical research. google.com The development of various heterocyclic compounds, including thiazole (B1198619) and pyrrolidone derivatives, is an active area of research for discovering more selective and potent anticancer agents. nih.govmdpi.com

Antimicrobial and Quorum Sensing Inhibition Studies

Research into the antimicrobial properties of picolinate (B1231196) derivatives indicates potential bioactivity. Specifically, the parent compound ethyl picolinate has been noted for its antibacterial properties. mdpi.com This suggests that derivatives of picolinic acid may serve as a scaffold for developing new antimicrobial agents.

A sophisticated strategy for combating bacterial infections is the inhibition of quorum sensing (QS). smolecule.com QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as virulence factor expression and biofilm formation, based on population density. smolecule.comfrontiersin.org Disrupting this communication with quorum sensing inhibitors (QSIs) can disarm pathogens without killing them, which may reduce the selective pressure that leads to antibiotic resistance. frontiersin.orgfrontiersin.org

While the field of QSI is actively exploring a wide range of natural and synthetic compounds, including flavonoids and cefoperazone (B1668861) derivatives, specific research on this compound or its derivatives as quorum sensing inhibitors is not prominent in the reviewed scientific literature. smolecule.com The investigation of picolinate-based compounds for QSI activity could be a potential area for future research.

Activity against Gram-Negative Bacteria

Research into the antibacterial properties of picolinates, a class of compounds including this compound, has revealed notable activity against various bacteria. Picolinic acid and its derivatives are recognized for their preservative capabilities and have been tested against a range of bacterial species. researchgate.net

Studies on metal derivatives of picolinic acid, known as picolinates, have demonstrated significant antibacterial effects. For instance, zinc picolinate showed broad-spectrum activity, inhibiting the growth of several Gram-negative bacteria including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Serratia marcescens, and Shigella flexneri with a minimum inhibitory concentration (MIC) of 0.5mg/mL. researchgate.net Other metal picolinates, such as those with copper, cobalt, nickel, and manganese, also exhibited inhibitory effects against specific Gram-negative strains like K. pneumoniae and S. marcescens at similar concentrations. researchgate.net

The development of novel antibacterial agents often involves modifying core structures to enhance efficacy. While direct studies on this compound are limited in publicly accessible research, the broader class of picolinate and related heterocyclic derivatives is an active area of investigation for new antimicrobial drugs. oatext.comnih.govemanresearch.orgmdpi.commdpi.com The challenge often lies in overcoming the robust defenses of Gram-negative bacteria. whiterose.ac.uk

Table 1: In-Vitro Antibacterial Activity of Metal Picolinates against Gram-Negative Bacteria

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Zinc Picolinate | Serratia marcescens | >0.5 |

| Zinc Picolinate | Proteus vulgaris | 0.5 |

| Zinc Picolinate | Proteus mirabilis | 0.5 |

| Zinc Picolinate | Klebsiella pneumoniae | 0.5 |

| Zinc Picolinate | Escherichia coli | 0.5 |

| Zinc Picolinate | Shigella flexneri | 0.5 |

| Copper Picolinate | Serratia marcescens | 0.5 |

| Copper Picolinate | Proteus vulgaris | 0.5 |

| Copper Picolinate | Proteus mirabilis | 0.5 |

| Copper Picolinate | Klebsiella pneumoniae | 1.0 |

| Copper Picolinate | Escherichia coli | 0.5 |

| Cobalt Picolinate | Serratia marcescens | 0.5 |

| Nickel Picolinate | Klebsiella pneumoniae | 0.5 |

| Manganese Picolinate | Klebsiella pneumoniae | 0.5 |

Source: Adapted from Oladipo I. C., et al., 2013. researchgate.net

Inhibition of Quorum Sensing Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to regulate collective behaviors, including virulence factor production and biofilm formation. tandfonline.comtandfonline.com Disrupting this system, known as quorum quenching, is a promising strategy for developing anti-infective drugs that may exert less selective pressure for resistance compared to traditional antibiotics. tandfonline.comtandfonline.comjabonline.in

Derivatives of various heterocyclic compounds are being actively investigated as QS inhibitors. rsc.orgresearchgate.netnih.gov For example, certain amide derivatives have been shown to significantly inhibit the expression of QS-regulated genes in Pseudomonas aeruginosa, a clinically important Gram-negative pathogen. nih.gov These compounds can reduce the production of virulence factors regulated by the Las, Rhl, and Pqs quorum sensing systems. researchgate.netnih.gov The goal is to identify small, specific, and stable molecules that can effectively block bacterial communication. tandfonline.com While research on this compound itself as a QS inhibitor is not extensively documented, the broader search for novel QS inhibitors includes a vast array of synthetic and natural compounds, indicating a fertile ground for the exploration of picolinate derivatives. tandfonline.comjabonline.inarxiv.org

Structure-Activity Relationships in Antimicrobial Agents

The development of effective antimicrobial agents heavily relies on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.govkcl.ac.uksemanticscholar.orgmdpi.comfrontiersin.org For many classes of antimicrobial compounds, including those related to picolinates, specific structural features are crucial for potency. whiterose.ac.uk

In the study of antimicrobial agents, SAR analyses reveal that modifications to different parts of a molecule can dramatically alter its effectiveness. For example, in auranofin analogues, both the thiol and phosphine (B1218219) ligands were found to influence activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, for indole (B1671886) diketopiperazine alkaloids, the core skeleton and various substitutions were shown to have significant effects on their antimicrobial profiles. frontiersin.org For benzimidazole-based derivatives, substitutions on the phenyl rings are critical for activity against Gram-negative bacteria. whiterose.ac.uk

These principles are directly applicable to the design of derivatives of this compound. By systematically modifying the ethoxy group, the ethyl ester, or the picolinate ring itself, researchers can explore how these changes affect antibacterial potency, spectrum, and ability to overcome resistance mechanisms. The goal of such SAR studies is to optimize the lead compound to create a more potent and selective drug candidate. whiterose.ac.uk

Other Potential Biological Targets and Mechanisms

APJ Receptor Activity Modulation

The apelin receptor (APJ), a G-protein coupled receptor (GPCR), and its endogenous ligands like apelin play significant roles in various physiological processes, particularly in the cardiovascular system. nih.gov Modulators of the APJ receptor are being investigated for therapeutic potential in conditions such as heart failure, pulmonary hypertension, and metabolic disorders. pnas.orggoogle.comgoogle.com

Research in this area has led to the development of small-molecule APJ receptor agonists. rti.orgacs.org Patent literature discloses the use of picolinate derivatives, including structures related to this compound, as intermediates in the synthesis of novel APJ receptor modulators. google.com Specifically, ethyl 6-ethoxypicolinate has been used as a reactant in the synthesis of compounds designed to agonize the APJ receptor. google.com This indicates that the picolinate scaffold is a viable starting point for creating compounds that target this important receptor, aiming to harness its cardioprotective and metabolic benefits. pnas.orgnih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. medchemexpress.comnih.gov Agonists of PPARs, particularly the PPARγ and PPARα isoforms, are used in the treatment of type 2 diabetes and dyslipidemia. nih.govnih.govmdpi.com

The search for new PPAR agonists with improved efficacy and safety profiles is an active area of pharmaceutical research. nih.govnih.gov This search includes exploring a wide variety of chemical scaffolds. While direct evidence linking this compound to PPAR agonism is not prominent, related compounds and derivatives are being investigated. For example, various heterocyclic compounds are being explored as cores for new PPAR agonists. nih.gov Furthermore, chromium picolinate is mentioned in patent literature in the context of compositions that may include PPAR agonists for treating conditions like dyslipidemia and diabetes. google.com The development of dual PPARα/γ agonists is also a significant goal, aiming to address both glucose and lipid abnormalities with a single molecule. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-ethoxypicolinate, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. A patent describing the synthesis of this compound provides the following ¹H NMR data in chloroform-d (B32938) (CDCl₃) at 400 MHz netlify.app:

A doublet at δ 8.52 ppm (J = 5.6 Hz) is assigned to the proton at position 6 of the pyridine (B92270) ring (H-6).

A doublet at δ 7.63 ppm (J = 2.4 Hz) corresponds to the proton at position 3 (H-3).

A multiplet observed between δ 6.91-6.93 ppm is attributed to the proton at position 5 (H-5).

A multiplet between δ 4.80-4.43 ppm corresponds to the two protons of the ethyl ester methylene (B1212753) group (-OCH₂CH₃).

A multiplet between δ 4.11-4.16 ppm is assigned to the two protons of the ethoxy methylene group (-OCH₂CH₃).

A multiplet between δ 1.41-1.46 ppm represents the six protons of the two methyl groups (-OCH₂CH₃).

The spin-spin coupling constants (J values) provide information about the connectivity of the protons. libretexts.org The observed coupling between H-5 and H-6 confirms their adjacent positions on the pyridine ring.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.52 | Doublet (d) | 5.6 | 1H |

| H-3 | 7.63 | Doublet (d) | 2.4 | 1H |

| H-5 | 6.91-6.93 | Multiplet (m) | - | 1H |

| Ester -OCH₂ | 4.80-4.43 | Multiplet (m) | - | 2H |

| Ethoxy -OCH₂ | 4.11-4.16 | Multiplet (m) | - | 2H |

| Ester & Ethoxy -CH₃ | 1.41-1.46 | Multiplet (m) | - | 6H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. libretexts.org Based on analogous structures and general chemical shift principles for pyridine and ester functionalities, the expected ¹³C NMR spectrum would show ten distinct signals. ucl.ac.uk The carbonyl carbon of the ester group is expected to appear significantly downfield (around 165-175 ppm). libretexts.org The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating ethoxy group and the electron-withdrawing ester group. The methylene and methyl carbons of the ethyl and ethoxy groups will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C-2 (Pyridine) | 145 - 155 |

| C-4 (Pyridine) | 160 - 170 |

| C-6 (Pyridine) | 148 - 152 |

| C-3 (Pyridine) | 110 - 120 |

| C-5 (Pyridine) | 105 - 115 |

| Ester -OCH₂ | 60 - 65 |

| Ethoxy -OCH₂ | 60 - 70 |

| Ester -CH₃ | 13 - 15 |

| Ethoxy -CH₃ | 14 - 16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₃NO₃), the exact molecular weight is 195.0895 g/mol . In a patent, Liquid Chromatography-Mass Spectrometry (LC-MS) data showed a peak at m/z 196.1, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight. netlify.app

The fragmentation of the molecular ion in mass spectrometry often occurs at the weakest bonds and leads to the formation of stable fragments. For this compound, key fragmentation pathways would likely involve the ester and ethoxy groups. libretexts.org

Loss of the ethoxy group from the ester: Cleavage of the C-O bond of the ester could result in the loss of an ethoxy radical (•OCH₂CH₃), leading to an acylium ion.

Loss of ethylene (B1197577) from the ethoxy group: A McLafferty-type rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the ethoxy group.

Cleavage of the ethyl group from the ester: Loss of an ethyl radical (•CH₂CH₃) would result in a protonated picolinic acid derivative.

Fragmentation of the pyridine ring: The stable aromatic ring is less likely to fragment extensively, but characteristic losses can occur.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Origin |

| 195 | [C₁₀H₁₃NO₃]⁺• | Molecular Ion |

| 166 | [C₈H₈NO₃]⁺ | Loss of •C₂H₅ from ester |

| 150 | [C₈H₈NO₂]⁺ | Loss of •OCH₂CH₃ from ester |

| 122 | [C₆H₄NO₂]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands for the ester, ether, and aromatic pyridine functionalities.

C=O Stretch (Ester): A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the carbonyl group of the saturated ester. masterorganicchemistry.com

C-O Stretch (Ester and Ether): Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group typically appears in the 1250-1300 cm⁻¹ region, while the aryl-alkyl ether C-O stretch will also be in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. docbrown.info

C-H Stretch (Aliphatic and Aromatic): C-H stretching vibrations for the sp³ hybridized carbons of the ethyl groups will appear just below 3000 cm⁻¹. The C-H stretches for the sp² hybridized carbons of the pyridine ring will be observed just above 3000 cm⁻¹. vscht.cz

C=C and C=N Stretch (Aromatic Ring): Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C-H Stretch | Aromatic (sp²) | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Medium |

| C=C, C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |

| C-O Stretch | Ester & Ether | 1020 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. lumenlearning.com Molecules containing chromophores, such as the conjugated system of the pyridine ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. libretexts.org

The pyridine ring itself is a chromophore. The presence of the electron-donating ethoxy group and the electron-withdrawing ester group will influence the energy of the electronic transitions and thus the wavelength of maximum absorbance (λmax). A supporting information document from a scientific publication reports the UV absorption maxima for a closely related compound, suggesting that this compound would exhibit absorption in the UV region. rsc.org For a similar picolinate (B1231196) ester, λmax values were observed at 265 nm and 296 nm. rsc.org These absorptions are likely due to π → π* transitions within the substituted pyridine ring system.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Substituted Pyridine Ring | ~265 |

| π → π | Substituted Pyridine Ring | ~296 |

X-ray Crystallography for Solid-State Structure Determination

To date, a search of the scientific literature and crystallographic databases does not indicate that the single-crystal X-ray structure of this compound has been determined and published. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, and specific intramolecular distances and angles, is currently available. Obtaining a suitable single crystal of the compound would be the necessary first step to perform this analysis.

Computational Chemistry and Cheminformatics of Ethyl 4 Ethoxypicolinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. arabjchem.org For ethyl 4-ethoxypicolinate, DFT calculations can elucidate its electronic structure, providing data on molecular orbitals, charge distribution, and reactivity descriptors.

A typical approach involves geometry optimization of the molecule to find its lowest energy conformation. rsc.org Following optimization, calculations such as Frontier Molecular Orbital (FMO) analysis are performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. arabjchem.org

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ethoxy and ester groups are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is representative and derived from theoretical calculations for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

| Molecular Electrostatic Potential | Negative potential around N and O atoms | Predicts sites for electrophilic attack. |

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. fip.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies could be performed against various enzymes or receptors where picolinate (B1231196) or ethoxy-substituted pyridine derivatives have shown activity. For instance, given the antimicrobial potential of some pyridine derivatives, docking could be explored against bacterial enzymes like DNA gyrase. mdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each conformation. ajchem-a.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted complex over time. stuba.sknih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the dynamic nature of their interactions. mdpi.commdpi.com This can help validate the docking pose and provide a more accurate estimation of the binding free energy.

Table 2: Hypothetical Molecular Docking Results for this compound (Note: The following data is for illustrative purposes and assumes a hypothetical bacterial protein target.)

| Parameter | Result | Interpretation |

| Target Protein | Bacterial DNA Gyrase | A potential target based on related compounds. mdpi.com |

| Docking Score | -7.5 kcal/mol | Indicates a favorable binding affinity. |

| Key Interacting Residues | TYR122, ASP73, GLY77 | Amino acids forming hydrogen bonds and hydrophobic interactions. |

| Predicted Interactions | Hydrogen bond with ASP73, Pi-Alkyl interaction with TYR122 | Specific non-covalent bonds stabilizing the complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) would be required.

For each compound in the series, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. The model's equation provides insights into the structural features that are either beneficial or detrimental to the desired activity.

Table 3: Example of a Hypothetical QSAR Model Equation (Note: This is a representative equation for illustrative purposes.)

| Model Component | Description |

| Equation | log(1/IC50) = 0.8 * TPSA - 0.2 * LogP + 0.5 * Num_Rotatable_Bonds + 1.5 |

| Descriptors | |

| TPSA | Topological Polar Surface Area: Positively correlated with activity. |

| LogP | Lipophilicity: Negatively correlated with activity. |

| Num_Rotatable_Bonds | Number of Rotatable Bonds: Positively correlated with activity. |

| Statistics | |

| R² | 0.91 |

| Q² (cross-validation) | 0.85 |

In silico Prediction of Biological Activity and Toxicity

Various computational tools and platforms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, as well as its likely biological activities, based on its structure. uad.ac.id These predictions are valuable for early-stage assessment of a compound's drug-likeness and potential liabilities.

For this compound, these tools can predict properties like aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential for toxicities such as mutagenicity or cardiotoxicity. uad.ac.id Activity prediction algorithms screen the molecule against databases of known bioactive compounds to suggest potential biological targets or activity classes.

Table 4: Predicted Physicochemical and ADMET Properties of this compound (Note: This data is compiled from computational predictions and should be experimentally verified.)

| Property | Predicted Value/Classification | Method/Source |

| Physicochemical Properties | ||

| Molecular Weight | 195.22 g/mol | Calculation |

| LogP (o/w) | 1.74 | XLOGP3 ambeed.com |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | Ertl et al. ambeed.com |

| Number of Rotatable Bonds | 5 | Calculation ambeed.com |

| Number of H-bond Acceptors | 4 | Calculation ambeed.com |

| Number of H-bond Donors | 0 | Calculation ambeed.com |

| Toxicity Predictions | ||

| Ames Mutagenicity | Non-mutagen | pkCSM prediction uad.ac.id |

| hERG I Inhibitor | No | pkCSM prediction uad.ac.id |

| Hepatotoxicity | Yes | pkCSM prediction uad.ac.id |

| Carcinogenicity | Non-carcinogen | In silico model uad.ac.id |

Ethical and Safety Considerations in Research with Ethyl 4 Ethoxypicolinate

Laboratory Safety Protocols for Handling Chemical Compounds

Handling Ethyl 4-ethoxypicolinate in a laboratory setting necessitates strict adherence to established safety protocols to minimize risk and ensure a safe research environment. While specific data for this exact compound is not detailed in all safety literature, a comprehensive approach can be synthesized from guidelines for structurally related chemicals and general laboratory safety standards.

General Handling and Hygiene: Researchers must handle the compound in accordance with good industrial hygiene and safety practices. fishersci.se This includes avoiding contact with skin and eyes and preventing the inhalation of any mists, vapors, or sprays. fishersci.sefishersci.com Eating, drinking, or smoking in the laboratory is strictly prohibited to prevent accidental ingestion of toxic chemicals. ucblueash.educdc.gov It is essential to wash hands thoroughly after handling the substance and before breaks. fishersci.sesigmaaldrich.com Contaminated clothing should be removed and washed before reuse. sigmaaldrich.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when working with chemical compounds. This includes:

Eye Protection: Safety goggles or glasses with side shields that meet European standard EN 166 are required at all times to protect against chemical splashes. fishersci.secdc.gov

Hand Protection: Chemical-resistant protective gloves must be worn. sigmaaldrich.comchemsrc.com It is crucial to inspect gloves before use and select them based on their suitability for the specific chemical compatibility and the task's operational conditions. fishersci.se

Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin. cdc.govchemsrc.com Clothing should cover as much skin as possible, and open-toed shoes are not permitted. ucblueash.edu

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of fumes. chemsrc.com In situations with inadequate ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary. fishersci.se

Storage and Spills: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. fishersci.seacrospharma.co.kr In the event of a spill, the area should be evacuated if necessary. The spilled material should be absorbed with an inert material like sand or silica (B1680970) gel and collected into a suitable, closed container for disposal. fishersci.se The spill area must then be decontaminated. unc.eduuottawa.ca Chemical waste should never be poured into sink drains. cdc.gov

Emergency Procedures: In case of accidental exposure:

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention. fishersci.se

Skin Contact: Wash the affected area immediately with soap and plenty of water while removing any contaminated clothing. fishersci.se

Ingestion: Clean the mouth with water and get medical attention. fishersci.se

Inhalation: Move the individual to fresh air. fishersci.se

Interactive Table: Laboratory Safety Quick Reference

| Safety Aspect | Protocol | Citation |

|---|---|---|

| Eye Protection | Wear safety goggles with side shields (EN 166). | fishersci.secdc.gov |

| Hand Protection | Wear suitable chemical-resistant gloves. | sigmaaldrich.comchemsrc.com |

| Ventilation | Use only in a chemical fume hood or well-ventilated area. | chemsrc.com |

| Storage | Keep container tightly closed in a cool, dry, well-ventilated place. | fishersci.seacrospharma.co.kr |

| Spill Cleanup | Absorb with inert material and place in a closed container for disposal. | fishersci.se |

| Hygiene | Do not eat, drink, or smoke in the lab. Wash hands thoroughly after use. | ucblueash.educdc.gov |

Intellectual Property and Patent Landscape in Pharmaceutical Applications

The intellectual property (IP) landscape for a chemical compound provides significant insight into its perceived commercial and therapeutic value. A review of patents related to this compound reveals its role primarily as a key intermediate in the synthesis of more complex molecules intended for pharmaceutical use. Patent landscape reports are valuable tools for policymakers and enterprises to make strategic decisions regarding research and development. wipo.int

Patents indicate that this compound is a building block in the creation of compounds aimed at treating a range of diseases. For instance, one patent describes its synthesis and subsequent use in creating pharmaceutical compositions for the prevention and treatment of inflammatory and cardiovascular diseases. google.com The synthesis involves reacting 4-chloropicolinic acid with ethanol (B145695), followed by neutralization to yield this compound. google.com

Another area of application is in the development of modulators for the calcium release-activated calcium (CRAC) channel. google.com The CRAC channel is implicated in various immune responses and inflammatory conditions, making its modulators potential treatments for diseases like psoriasis, allergy, and certain cancers. google.com Patents in this domain cover substituted pyridine (B92270) compounds derived from intermediates such as this compound.

The patent literature also highlights its utility in creating other novel compounds. For example, it is mentioned as an intermediate in the synthesis of substituted (N-(carbamoyl)-3-ethoxypicolinamide) derivatives. googleapis.com This demonstrates the compound's versatility as a precursor in medicinal chemistry research. The focus of these patents is often on the final, more complex molecules and their therapeutic applications rather than on this compound itself.

The analysis of patent data, including assignees (companies or institutions), inventors, and the scope of the claims, helps to map out the competitive and innovative environment surrounding the applications of this compound.

Interactive Table: Patent Landscape for this compound Applications

| Patent Number | Title/Subject | Key Application/Finding | Assignee/Inventors | Citation |

|---|---|---|---|---|

| EP2314295A1 | Pharmaceutical compositions for the prevention and treatment of complex diseases | Describes the synthesis of this compound as an intermediate for compounds to treat inflammatory and cardiovascular diseases. | Not specified in abstract | google.com |

| US9399638B2 | Substituted pyridine compounds as CRAC modulators | Details the synthesis of this compound from 4-chloropicolinic acid as a step in creating CRAC channel modulators for inflammatory diseases. | Aurigene Discovery Technologies Limited | google.com |

| US20170267634A1 | Substituted (N-(carbamoyl)-3-ethoxypicolinamide) derivatives and uses thereof | Mentions ethylcarbamoyl)-3-ethoxypicolinate, indicating the use of related picolinate (B1231196) esters in creating new chemical entities. | Not specified in snippet | googleapis.com |

| CN102206155A | Method for synthesizing ethyl 4,4-difluoroacetoacetate | While not directly about this compound, it shows the importance of related ethyl esters as intermediates in synthesizing agrochemical compounds. | Sinochem Ningbo Group Co., Ltd. | google.com |

Future Research Directions and Translational Prospects

Development of Novel Analogs with Enhanced Efficacy and Selectivity

A primary focus of future research is the design and synthesis of new analogs based on the picolinate (B1231196) scaffold to improve their effectiveness and ability to selectively target specific biological pathways. The concept of "scaffold hopping," where the core structure of a known active compound is modified to create new chemical entities, is a key strategy in drug discovery. nih.gov This approach allows for the development of compounds with potentially improved properties, such as better target binding or reduced side effects. nih.gov

Research into picolinic acid derivatives has shown that modifications to the basic structure can lead to significant changes in biological activity. For instance, the synthesis and structure-activity relationship (SAR) studies of 6-substituted picolinamide (B142947) inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have led to the discovery of highly potent and selective inhibitors. nih.gov Optimization of a lead compound resulted in a derivative with excellent activity in animal models, suggesting its potential for treating metabolic syndrome. nih.gov

Similarly, research on chloropicolinate amides and urea (B33335) derivatives has been undertaken to develop new inhibitors of Mycobacterium tuberculosis. acs.org By synthesizing a library of these analogs, researchers can identify which chemical modifications lead to the most potent antimycobacterial activity while maintaining low toxicity to human cells. acs.org The goal is to create a therapeutic window that allows for effective treatment of tuberculosis without harming the patient. acs.org Future work will continue to explore the vast chemical space around the picolinate scaffold to identify novel candidates with superior therapeutic profiles for various diseases. nih.gov

Combination Therapies Involving Ethyl 4-ethoxypicolinate Derivatives

The exploration of combination therapies, where a novel compound is used alongside existing drugs, is a promising avenue for derivatives of the picolinate scaffold. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of individual drugs, thereby reducing side effects. aging-us.com

A notable example is the investigation of picolinic acid (PA) in combination with standard antibiotics for the treatment of Mycobacterium avium complex (MAC) infections. oup.com Studies have shown that PA can potentiate the antimicrobial activities of drugs like clarithromycin, rifampicin, and certain fluoroquinolones against both extracellular and intracellular MAC. oup.com This suggests that picolinate-based compounds could serve as valuable adjuncts in the treatment of this challenging infection.

In the context of cancer treatment, the use of combination therapies is a well-established strategy. aging-us.comresearchgate.net Palladium(II) complexes incorporating picolinic acid have demonstrated significant anticancer activity, in some cases comparable to the widely used chemotherapy drug cisplatin (B142131). researchgate.net Future research will likely explore the synergistic effects of such metal-based picolinate derivatives when combined with other chemotherapeutic agents or targeted therapies. The aim is to develop more effective treatment regimens for various cancers. researchgate.net The development of novel therapeutics often considers their potential for use in combination, and this will be a key aspect of the preclinical and clinical evaluation of future picolinate derivatives. aging-us.com

Exploration of New Therapeutic Areas

The versatility of the picolinate scaffold allows for its application in a wide range of therapeutic areas, extending beyond its traditional uses. Researchers are actively exploring new applications for picolinate derivatives, driven by a deeper understanding of disease mechanisms and the ability to design molecules with specific biological targets.

One such emerging area is the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov The successful identification of a picolinamide derivative that can reduce blood glucose and improve lipid profiles in preclinical models opens up a new therapeutic possibility for diabetes and hyperlipidemia. nih.gov

Another novel application is in the treatment of parasitic diseases. Dual-stage inhibitors of Toxoplasma gondii have been developed from a picolinic acid scaffold. nih.gov These compounds have shown the ability to inhibit both the acute (tachyzoite) and chronic (bradyzoite) stages of the parasite, addressing a key challenge in treating toxoplasmosis. nih.gov The development of these inhibitors highlights the potential of the picolinate scaffold to generate drugs for infectious diseases that currently have limited treatment options. nih.gov

Furthermore, picolinic acid derivatives are being investigated for the treatment of diseases associated with high cholesterol. google.com Patent applications describe novel compounds designed to lower blood lipids, suggesting a role in managing conditions like atherosclerosis and hypercholesterolemia. google.com The ongoing discovery of new biological targets will continue to fuel the exploration of picolinate derivatives for a diverse array of diseases.

Translational Research and Clinical Development Potential

The ultimate goal of developing novel picolinate derivatives is their translation from preclinical research to clinical application. The journey from a promising compound in the laboratory to an approved drug requires extensive investigation into its pharmacological properties, safety, and efficacy in humans.

The development of picolinamide inhibitors of 11β-HSD1 serves as a good example of translational potential. nih.gov After identifying a potent and selective inhibitor, researchers conducted pharmacokinetic studies to assess its oral availability and demonstrated its effectiveness in a mouse pharmacodynamic model. nih.gov These are critical steps in establishing the clinical viability of a drug candidate.